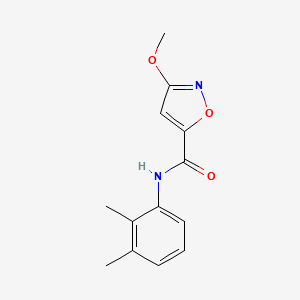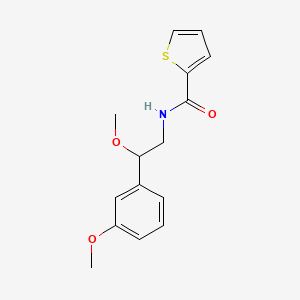![molecular formula C19H19NO3S3 B2614063 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034596-94-4](/img/structure/B2614063.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as BTP-2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTP-2 is a selective inhibitor of inositol 1,4,5-trisphosphate receptor (IP3R), a type of intracellular calcium channel.
Applications De Recherche Scientifique
Synthesis of Thiophene Oligomers
Bithiophene dicarbanions, which are generated from bithiophene isomers, have been used in the synthesis of a series of dithienothiophenes (DTTs) and cyclooctatetrathiophenes (COThs) through intra- and intermolecular cyclizations . These compounds have found applications in various fields .
Organic Field-Effect Transistors
Thiophene-based oligomers, including those derived from bithiophene, have been used in the development of organic field-effect transistors . These materials offer advantages such as flexibility and low cost, making them attractive for use in flexible electronics .
Organic Photovoltaics
Thiophene-based oligomers are also used in organic photovoltaics . These materials can be used to create solar cells that are lightweight, flexible, and potentially cheaper than traditional silicon-based cells .
Dye-Sensitized Solar Cells
Compounds based on 3,3’-dithioalkyl-2,2’-bithiophene (SBT) organic chromophores have been synthesized for use in dye-sensitized solar cells (DSSCs) . DSSCs are a type of solar cell that uses a dye to absorb sunlight and generate electricity .
Non-Fullerene Organic Solar Cells
Compounds containing bithiophene units have been used in the development of non-fullerene organic solar cells . These solar cells use organic compounds instead of fullerenes as electron acceptors, which can lead to improved performance .
Polymer Donors for Solar Cells
Polymers containing bithiophene units have been used as donors in solar cells . By optimizing the energy levels and crystallinity of these polymers, researchers have been able to improve the performance of these solar cells .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S3/c21-19(10-13-26(22,23)17-4-2-1-3-5-17)20-11-8-16-6-7-18(25-16)15-9-12-24-14-15/h1-7,9,12,14H,8,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPAPTZLYVWXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2613987.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2613990.png)
![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2613991.png)
![3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2613992.png)


![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2613997.png)



